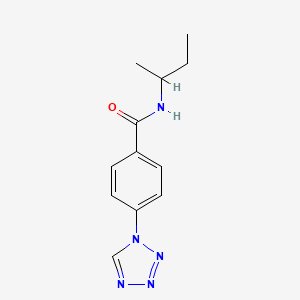![molecular formula C12H15N7 B6077619 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine, also known as MRS 1754, is a selective antagonist of the A2B adenosine receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells during stress or injury. Adenosine receptors play a role in a wide range of physiological processes, including regulation of blood flow, neurotransmitter release, and inflammation.
Wirkmechanismus
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 is a selective antagonist of the A2B adenosine receptor. Antagonists bind to receptors but do not activate them, thereby blocking the effects of the endogenous ligand. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 binds to the A2B adenosine receptor with high affinity and specificity, inhibiting its activation by adenosine. This blockade of the A2B adenosine receptor has been shown to have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been shown to have a wide range of biochemical and physiological effects. For example, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been shown to reduce inflammation in animal models of inflammatory disease. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has also been shown to reduce the proliferation of cancer cells in vitro. Other studies have shown that N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 can modulate the release of neurotransmitters and regulate blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has several advantages for use in lab experiments. It is highly selective for the A2B adenosine receptor, which allows for specific targeting of this receptor in studies. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. For example, it is not a completely selective antagonist and can bind to other adenosine receptors at high concentrations. Additionally, the effects of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 on different physiological processes can be complex and difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research on N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. One area of interest is the role of A2B adenosine receptors in cancer. Studies have shown that A2B adenosine receptors are upregulated in many types of cancer, and inhibition of these receptors may have therapeutic potential. Another area of interest is the role of A2B adenosine receptors in the regulation of blood flow and cardiovascular disease. Finally, further research is needed to fully understand the complex effects of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 on various physiological processes.
Synthesemethoden
The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 involves several steps, including the reaction of 2-methylimidazole with 3-bromopropylamine to form 3-(2-methyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 6-chloropurine to form N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been described in several publications and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been used extensively in scientific research to study the role of adenosine receptors in various physiological processes. For example, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been used to investigate the role of A2B adenosine receptors in the regulation of inflammation. Studies have shown that activation of A2B adenosine receptors promotes the release of inflammatory cytokines, while inhibition of these receptors reduces inflammation.
Eigenschaften
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7/c1-9-13-4-6-19(9)5-2-3-14-11-10-12(16-7-15-10)18-8-17-11/h4,6-8H,2-3,5H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJYJWOHVLCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)



![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
